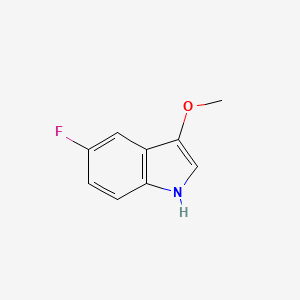

5-fluoro-3-methoxy-1H-indole

Vue d'ensemble

Description

“5-fluoro-3-methoxy-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many important synthetic drug molecules, which binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

Synthesis Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Molecular Structure Analysis

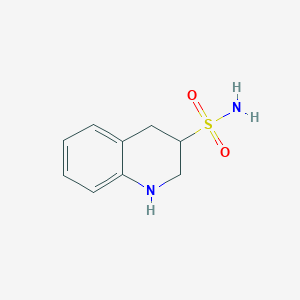

The molecular structure of “this compound” can be represented by the formula: C8H6FN . It has a molecular weight of 135.1383 .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, have been prepared and reported as antiviral agents . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Applications De Recherche Scientifique

Photophysics and Exciplex Formation

5-Methoxyindole, closely related to 5-fluoro-3-methoxy-1H-indole, demonstrates unique photophysical properties. It does not form exciplexes, unlike other indole derivatives, indicating a distinct excited state behavior. This characteristic supports the existence of two classes of exciplexes: charge-transfer and dipole-dipole stabilized. The study of its fluorescence quantum yield and lifetime in different solvents like water and cyclohexane reveals crucial insights into its photophysical properties (Hershberger & Lumry, 1976).

Process Development for Antidepressant Drug Candidate

A compound structurally similar to this compound was explored as a potential antidepressant drug. The research focused on developing a safe, large-scale process for its synthesis without chromatography, involving Fischer indole synthesis and other chemical processes. This study highlights the practical aspects of producing such compounds on a large scale (Anderson et al., 1997).

Nucleophilic Reactivity Studies

The nucleophilic reactivities of various indoles, including 5-methoxyindole, were analyzed. This research is significant in understanding the chemical behavior of these compounds, particularly their interaction with benzhydryl cations in different solvents. Such studies are vital for comprehending the broader reactivity patterns of indoles (Lakhdar et al., 2006).

Catalyzed Self-Addition Studies

Research on indole compounds like 5-methoxyindole revealed their ability to undergo self-addition in the presence of indium trichloride, leading to the formation of indolylindoline derivatives. Such reactions are crucial for understanding the catalytic behaviors of indoles and developing new synthetic methods (Pal, Giri, & Jaisankar, 2005).

Studies on Fluorine-Substituted Polyindoles

A study on fluorine-substituted polyindoles, including poly(5-fluoroindole), emphasized their potential as charge storage materials. This research is significant for developing new materials with enhanced electrochemical properties, especially for applications like supercapacitors (Wang et al., 2019).

Exploration in Luminescence and Electroluminescence

The luminescence and electroluminescence properties of various boron complexes of 5-substituted 2-pyridylindoles were studied, including those with 5-fluoro substitution. This research is pivotal in the field of luminescent materials, particularly for developing new organic light-emitting diodes (OLEDs) (Liu et al., 2002).

Mécanisme D'action

Target of Action

5-Fluoro-3-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been reported to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they are likely to have favorable adme properties that contribute to their bioavailability .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound likely induces changes at the molecular and cellular levels that contribute to its biological effects .

Analyse Biochimique

Biochemical Properties

5-Fluoro-3-methoxy-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its diverse biological activities

Cellular Effects

Indole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-fluoro-3-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRJASFKWSLXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)

![4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886782.png)

![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)